3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE
Overview
Description
3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE is a complex organic compound that features a unique combination of acridine, triazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acridine derivative: Starting with a suitable acridine precursor, the 9-oxoacridin-10(9H)-yl group is introduced through oxidation reactions.
Triazole ring formation: The triazole ring is synthesized by reacting appropriate hydrazine derivatives with carboxylic acids under acidic conditions.
Thioether linkage: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Nitrile introduction: Finally, the butanenitrile group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be further oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Products may include acridine derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the acridine moiety.
Medicine: Explored for its potential anticancer properties, leveraging the triazole and acridine functionalities.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE involves interactions with various molecular targets:
Molecular Targets: The compound may interact with DNA, enzymes, and proteins, disrupting their normal functions.
Pathways Involved: It may inhibit key enzymes involved in cell replication and repair, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine: Similar in structure but lacks the acridine and nitrile groups.
N-Hydroxy-2-(9-oxoacridin-10(9H)-yl)acetamide: Contains the acridine moiety but differs in the triazole and nitrile functionalities.
Uniqueness
3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE is unique due to its combination of acridine, triazole, and nitrile groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4-[[4-methyl-5-[(9-oxoacridin-10-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]butanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-25-19(23-24-21(25)28-13-7-6-12-22)14-26-17-10-4-2-8-15(17)20(27)16-9-3-5-11-18(16)26/h2-5,8-11H,6-7,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNVICCBGKEIPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCCC#N)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.